Product packaging for Acetosulfone(Cat. No.:CAS No. 80-80-8)

Acetosulfone

Cat. No.: B1213384
CAS No.: 80-80-8
M. Wt: 369.4 g/mol
InChI Key: RAMPGXSXWLFXFU-UHFFFAOYSA-N
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Description

Acetosulfone, specifically referred to in scientific literature as this compound Sodium, is a chemical compound with the molecular formula C14H14N3NaO5S2 and a CAS Registry Number of 128-12-1 . It is a synthetic sulfone derivative that has been identified in historical research for its antibacterial and leprostatic (anti-leprosy) properties . As a research-use only (RUO) product, this compound is intended solely for laboratory analysis and investigative applications, such as in biochemical studies of sulfone mechanisms of action, antimicrobial resistance research, and the development of novel therapeutic agents . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers will find value in this compound Sodium as a specific chemical tool for probing the structure-activity relationships of antibacterial sulfones. The product is strictly for research use only, and all claims are limited to non-clinical, non-diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O5S2 B1213384 Acetosulfone CAS No. 80-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-amino-2-(4-aminophenyl)sulfonylphenyl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-9(18)17-24(21,22)14-8-11(16)4-7-13(14)23(19,20)12-5-2-10(15)3-6-12/h2-8H,15-16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMPGXSXWLFXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859249
Record name N-Acetyl-5-amino-2-((4-aminophenyl)sulfonyl)-benzenesulfonamide
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Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80-80-8
Record name N-[[5-Amino-2-[(4-aminophenyl)sulfonyl]phenyl]sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetosulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-5-amino-2-((4-aminophenyl)sulfonyl)-benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOSULFONE
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Synthetic Methodologies and Chemical Derivatization Strategies for Acetosulfone

Advanced Synthetic Routes to Acetosulfone and its Core Sulfone Scaffold

The synthesis of this compound, with its substituted diaryl sulfone core, can be approached through various modern synthetic methodologies. Traditional methods for creating diaryl sulfones include the oxidation of diaryl sulfides and Friedel-Crafts sulfonylation. However, these methods often face limitations such as harsh reaction conditions and lack of regioselectivity. More advanced routes offer milder conditions and greater control over the final product's structure.

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of diaryl sulfones. One such approach involves a three-component reaction utilizing an aryl lithium species, an aryl or heteroaryl halide (or pseudo-halide), and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). chemistryviews.orgnih.gov This convergent method allows for the straightforward assembly of complex sulfones from readily available starting materials. chemistryviews.orgnih.gov The use of specific ligands, such as electron-poor XantPhos-type ligands, has been shown to improve reaction yields. chemistryviews.org

Another powerful technique is the Suzuki-type sulfonylation of aryl boron compounds. This method can utilize various sulfonylating agents, including aryl sulfonyl chlorides, aryl sulfinate salts, and arylsulfonyl hydrazides, to construct the diaryl sulfone linkage. chemrevlett.com Additionally, metal-free approaches have been developed, such as the reaction of arylsulfinic acid salts with diaryliodonium salts, which proceed under mild conditions and tolerate a wide range of functional groups. nih.govrsc.orgorganic-chemistry.org The reaction of arynes with thiosulfonates also provides a metal-free pathway to diaryl sulfones with high yields and functional group tolerance. organic-chemistry.org

The table below summarizes some advanced synthetic routes applicable to the formation of diaryl sulfone scaffolds.

Synthetic Strategy Key Reactants Catalyst/Reagent Key Advantages
Palladium-Catalyzed Three-Component CouplingAryl lithium, Aryl halide, DABSOPalladium catalyst, XantPhos-type ligandConvergent, uses stable SO2 surrogate. chemistryviews.orgnih.gov
Suzuki-Type SulfonylationAryl boron compound, Sulfonylating agentPalladium catalystVersatile with various sulfonylating agents. chemrevlett.com
Metal-Free CouplingArylsulfinic acid salt, Diaryliodonium saltNoneMild conditions, high functional group tolerance. nih.govrsc.orgorganic-chemistry.org
Aryne-Based Synthesis2-(trimethylsilyl)aryl triflate, ThiosulfonateCesium fluorideMetal-free, mild conditions, scalable. organic-chemistry.org

Optimization of Precursor Synthesis

The efficient synthesis of this compound relies heavily on the optimization of its precursor synthesis. For a molecule like this compound, which contains amino and acetamido functionalities, the precursors must be chosen and synthesized with these groups in mind, either in their final form or as protected equivalents.

The synthesis of functionalized diaryl sulfones often involves the coupling of two different aromatic rings. For instance, in a palladium-catalyzed approach, one precursor could be an appropriately substituted aryl lithium species and the other a substituted aryl halide. chemistryviews.orgnih.gov The timing of the introduction of the amino and acetamido groups is a critical optimization parameter. These groups can be incorporated into the starting materials before the sulfone bridge is formed, or they can be introduced later in the synthetic sequence through functional group interconversion.

Optimization of reaction conditions is also paramount. For copper ferrite (B1171679) (CuFe2O4) nanoparticle-catalyzed synthesis of diaryl sulfones from aryl sulfonic acid salts and aryl halides, parameters such as the choice of base and solvent have a significant impact on the reaction's efficiency. nanomaterchem.com For example, using potassium hydroxide (B78521) as the base in water has been shown to be effective. nanomaterchem.com The electronic properties of the substituents on the aryl halides also play a role, with electron-donating groups often leading to higher yields than electron-withdrawing groups. nanomaterchem.com

Stereoselective Approaches in Sulfone Analog Generation

The generation of chiral analogs of this compound can be a valuable strategy for exploring its biological activity. Chiral sulfones are important in medicinal chemistry, and various stereoselective methods have been developed for their synthesis. researchgate.net While this compound itself is not chiral, the introduction of chiral centers into its analogs can lead to compounds with different biological properties and potencies.

One approach to creating chiral sulfones is through enantioselective conjugate addition reactions. researchgate.net This method allows for the creation of sulfones with a chiral center adjacent to the sulfonyl group. Another strategy is the asymmetric synthesis of sulfinyl compounds, which can then be oxidized to the corresponding chiral sulfones. nih.gov The sulfinyl group can act as a chiral auxiliary, guiding the stereoselective formation of new chiral centers. nih.gov

Modern methods for the stereoselective synthesis of chiral sulfinyl compounds include the use of chiral alcohols, such as menthol (B31143) or diacetone-d-glucose, to facilitate the diastereoselective preparation of sulfinates. nih.gov These chiral sulfinates can then be converted to a variety of enantiomerically enriched sulfinyl compounds. nih.gov

Exploration of this compound Analogs and Derivatives

The synthesis and study of this compound analogs and derivatives are essential for understanding its mechanism of action and for optimizing its potential therapeutic efficacy. By systematically modifying the structure of this compound, researchers can probe its interactions with biological targets and improve its pharmacological properties.

Design Principles for Structural Modification and Efficacy Optimization

The design of this compound analogs is guided by structure-activity relationship (SAR) studies. SAR investigations of diarylsulfone derivatives have provided valuable insights into how different substituents and their positions on the aromatic rings affect biological activity. nih.gov For example, in a series of diarylsulfone inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), optimization of the substituents led to highly potent compounds with excellent pharmacokinetic properties. nih.gov

Key design principles for modifying the this compound scaffold include:

Alteration of Substituents: The amino and acetamido groups on the phenyl rings of this compound can be replaced with other functional groups to explore their impact on activity. For instance, replacing an amino group with a hydroxyl or methoxy (B1213986) group can alter the compound's hydrogen bonding capacity and electronic properties.

Positional Isomerism: Moving the substituents to different positions on the aromatic rings can significantly affect how the molecule fits into a biological target's binding site.

Introduction of New Functional Groups: Adding new functional groups, such as halogens or alkyl chains, can modulate the lipophilicity, metabolic stability, and potency of the analogs.

Scaffold Hopping: Replacing the diaryl sulfone core with other bioisosteric scaffolds can lead to the discovery of novel compounds with improved properties.

Computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, can be employed to guide the design of new analogs with predicted enhanced activity. rsc.org

Synthesis of Novel Sulfone-Based Compounds for Mechanistic Research

To investigate the mechanism of action of this compound, novel sulfone-based compounds can be synthesized as chemical probes. These compounds may incorporate features that allow for target identification, such as photoaffinity labels or "clickable" handles for bioconjugation.

The diverse synthetic methodologies available for diaryl sulfones facilitate the creation of a wide range of derivatives for mechanistic studies. For example, the palladium-catalyzed three-component synthesis allows for the incorporation of various aryl and heteroaryl groups, enabling the creation of a library of compounds to probe the chemical space around the this compound scaffold. chemistryviews.orgnih.gov Metal-free synthesis routes offer the advantage of avoiding potential interference from residual metal catalysts in biological assays. nih.govrsc.orgorganic-chemistry.orgorganic-chemistry.org

The synthesis of isotopically labeled analogs of this compound can also be a powerful tool for mechanistic research, allowing for the tracking of the compound's metabolic fate and its interactions with biological macromolecules.

Prodrug Strategies and Chemical Modulators of Bioavailability in Research Contexts

In a research context, modulating the bioavailability of this compound can be important for controlling its concentration at the site of action and for improving its suitability for in vivo studies. Prodrug strategies and the use of chemical modulators are two approaches to achieve this.

A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body. For this compound, the amino and sulfonamide functionalities are potential handles for prodrug design.

N-Acylation of the Sulfonamide: The sulfonamide group can be N-acylated to create prodrugs that are cleaved by metabolic enzymes to release the active this compound. nih.gov This strategy has been used to attach solubilizing groups to improve aqueous solubility. nih.gov

Amide-Based Prodrugs: The aromatic amino groups could be converted into amides, which can be designed to be hydrolyzed in vivo. For example, condensing a sulfonamide with a β-aroyl propionic acid can create an amide-based prodrug. mdpi.com

Azo Prodrugs: The aromatic amino groups could be converted to an azo linkage (-N=N-) to create prodrugs that are targeted to the colon, where bacterial azoreductases can cleave the azo bond to release the active drug. derpharmachemica.com

N-Acyloxymethylsulfonamides: Tertiary N-acyloxymethylsulfonamides can serve as prodrugs for secondary sulfonamides. These compounds can exhibit high stability in aqueous solution while being rapidly hydrolyzed by plasma esterases. ulisboa.pt

The table below outlines some prodrug strategies applicable to sulfonamides.

Prodrug Strategy Functional Group Modified Activation Mechanism Potential Advantage
N-AcylationSulfonamide NitrogenEnzymatic cleavageImproved solubility. nih.gov
Amide FormationAromatic AmineHydrolysisControlled release. mdpi.com
Azo LinkageAromatic AmineBacterial azoreductaseColon-specific delivery. derpharmachemica.com
N-AcyloxymethylationSulfonamide NitrogenPlasma esterasesRapid plasma activation with aqueous stability. ulisboa.pt

Chemical modulation of bioavailability can also be achieved through formulation strategies. Techniques such as particle size reduction (micronization or nanosizing), the use of solubilizing excipients, and the formation of solid dispersions can enhance the dissolution rate and absorption of poorly soluble compounds. jddtonline.infonih.gov The choice of strategy would depend on the specific physicochemical properties of this compound and the goals of the research study. jddtonline.infonih.gov

Design and Synthesis of Prodrugs for Pre-clinical Investigations

There is no available information in the searched scientific literature regarding the design and synthesis of this compound prodrugs for pre-clinical investigations.

Chemical Approaches to Modulating Systemic Exposure in Non-human Models

There is no available information in the searched scientific literature detailing chemical approaches to modulate the systemic exposure of this compound in non-human models.

Mechanistic Pharmacology and Biological Targets of Acetosulfone

Cellular and Molecular Mechanisms of Action

Investigation of Enzyme Inhibition Pathways (e.g., Folate Synthetase)

Acetosulfone, a member of the sulfone class of drugs, exerts its antimicrobial effect primarily through the inhibition of folate synthesis, a metabolic pathway crucial for bacterial survival. nih.govslideshare.net This mechanism is analogous to that of sulfonamides. slideshare.net The key enzyme targeted by this compound is dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. nih.govnih.gov

By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), a natural substrate for DHPS, this compound blocks the incorporation of PABA into dihydrofolic acid. nih.govslideplayer.com This inhibition disrupts the production of tetrahydrofolic acid, a vital coenzyme involved in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. slideshare.net The ultimate consequence of this enzymatic blockade is the cessation of bacterial growth and replication, resulting in a bacteriostatic effect. nih.govslideshare.net

Studies have shown that while 4,4'-diaminodiphenylsulfone (dapsone) is a potent inhibitor of DHPS, monosubstituted derivatives like 4-amino-4'-acetamidodiphenylsulfone also demonstrate effective inhibitory activity against the enzyme. nih.gov However, disubstitution of the arylamine groups leads to a complete loss of this inhibitory action. nih.gov

Interaction with Bacterial Metabolic Processes

The primary interaction of this compound with bacterial metabolic processes is the disruption of the folate biosynthetic pathway. nih.govslideplayer.com This pathway is fundamental for the de novo synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. nih.gov By inhibiting dihydropteroate synthase, this compound effectively starves the bacteria of essential precursors required for cell division and growth. nih.govslideshare.net

Modulation of Specific Cellular Signaling Pathways

Current research primarily focuses on the well-established mechanism of this compound as an inhibitor of folate synthesis. slideshare.netnih.gov While the direct modulation of specific host cellular signaling pathways by this compound itself is not extensively documented in the provided search results, the broader class of sulfones and related compounds can have complex interactions within biological systems. For instance, some compounds are known to modulate signaling pathways related to inflammation or cell growth. googleapis.comgoogle.com However, specific data detailing this compound's direct impact on pathways like the Hedgehog or Notch signaling pathways in host cells is not available in the provided results. nih.gov The primary therapeutic action remains centered on its targeted effect on bacterial metabolic pathways. nih.govslideplayer.com

Biological Targets Identification and Validation

In Vitro Binding Assays and Ligand-Target Interaction Studies

The interaction between this compound and its primary target, dihydropteroate synthase (DHPS), has been validated through in vitro binding assays. nih.govnih.gov These assays directly measure the binding affinity and inhibitory kinetics of a ligand (this compound) to its target protein (DHPS).

Competitive binding assays have demonstrated that this compound and other sulfones compete with the natural substrate, p-aminobenzoic acid (PABA), for the active site of DHPS. nih.govslideplayer.com Kinetic studies have determined the inhibition constants (Ki) for these interactions, providing a quantitative measure of their potency. For example, studies on E. coli DHPS have shown that 4,4'-diaminodiphenylsulfone (dapsone) and sulfadiazine (B1682646) are competitive inhibitors of the enzyme. nih.gov

Such in vitro assays are crucial for:

Confirming the direct interaction between the drug and its target.

Quantifying the potency of the inhibitor.

Understanding the mechanism of inhibition (e.g., competitive, non-competitive).

Studying structure-activity relationships by comparing the binding of different chemical derivatives. nih.gov

These studies provide the foundational evidence for the mechanism of action of this compound and are essential for the rational design of new and more effective antimicrobial agents. nih.govgoogle.com

Table of Research Findings:

Technique Finding Implication
Enzyme Inhibition Assay This compound competitively inhibits dihydropteroate synthase (DHPS). nih.gov Confirms the primary mechanism of action is the disruption of folate synthesis.
Bacterial Growth Inhibition This compound exhibits bacteriostatic activity against susceptible bacteria. nih.govslideshare.net Demonstrates the therapeutic effect of inhibiting the folate pathway.

| Structure-Activity Relationship Studies | Monosubstitution on the arylamine group of diphenylsulfone retains inhibitory activity, while disubstitution abolishes it. nih.gov | Provides insight into the chemical features necessary for DHPS inhibition. |

Table of Compound Names:

Compound Name
This compound
4-amino-4'-acetamidodiphenylsulfone
4,4'-diaminodiphenylsulfone
Dapsone (B1669823)
Dihydrofolic acid
Folate
Folic acid
Glycine
Methionine
Para-aminobenzoic acid (PABA)
Purine
Pyrimidine
Sulfadiazine
Tetrahydrofolic acid

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of this compound is intrinsically linked to its chemical structure, and its relationship with the parent compound, dapsone, provides significant insights into its activity. Structure-Activity Relationship (SAR) studies on diaminodiphenyl sulfones, the class to which this compound belongs, have elucidated key structural features that govern their therapeutic effects.

Substitution on the phenyl ring of dapsone, as seen in this compound, generally leads to a reduction in antibacterial activity. However, this modification is not without its benefits. The introduction of the N-acetylsulfonamide group in this compound increases the molecule's water solubility and polarity. This alteration is associated with a decrease in gastrointestinal irritation, a common side effect observed with dapsone administration.

Acedapsone, another derivative of dapsone, functions as a prodrug, gradually releasing the active dapsone molecule in the body. tandfonline.com Similarly, this compound can be considered in the context of delivering a dapsone-like core with modified physicochemical properties. The core diaminodiphenyl sulfone structure is crucial for its primary mechanism of action, which involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. researchgate.netnih.gov The antibacterial activity of sulfones and sulfonamides is dependent on their ability to act as competitive inhibitors of para-aminobenzoic acid (PABA), the natural substrate for DHPS. scribd.com

The following table summarizes the key structural modifications in this compound compared to its parent compound, dapsone, and the resulting impact on its properties.

CompoundSubstitution on Phenyl RingKey Physicochemical Property ChangesImpact on Biological Activity
Dapsone UnsubstitutedLower water solubilityHigher intrinsic antibacterial activity
This compound N-acetylsulfonamide groupIncreased water solubility, increased polarityReduced intrinsic antibacterial activity, decreased gastrointestinal irritation

QSAR studies on 4-aminodiphenyl sulfones have demonstrated that electronic and steric parameters are critical determinants of their inhibitory activity against dihydropteroate synthase. researchgate.net The calculated intramolecular conformational entropy has also been shown to correlate with inhibition potency, with lower entropy (i.e., more rigid molecules) favoring higher activity. nih.gov

For a hypothetical QSAR model of this compound and its analogs, the following molecular descriptors would be of significant interest:

Electronic Descriptors: These parameters, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), and atomic charges, are crucial for the interaction with the target enzyme. The electronic nature of the substituents on the phenyl rings significantly influences the binding affinity to DHPS. researchgate.net

Steric Descriptors: Parameters like molecular volume and surface area play a role in how the molecule fits into the active site of the target enzyme. The size and shape of the N-acetylsulfonamide substituent in this compound would be a key variable in any QSAR model.

Hydrophobicity Descriptors: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The increased water solubility of this compound compared to dapsone would be reflected in this descriptor.

Topological Descriptors: These indices describe the connectivity and branching of a molecule and can be correlated with its biological activity.

The table below presents some calculated molecular properties for this compound, which would be utilized as descriptors in a QSAR study.

DescriptorValueSignificance in QSAR
Molecular Weight 369.4 g/mol nih.govInfluences overall size and ADME properties.
XLogP3-AA 0.1 nih.govA measure of hydrophobicity; a low value indicates higher water solubility.
Topological Polar Surface Area 166 Ų nih.govRelates to hydrogen bonding potential and membrane permeability.
Hydrogen Bond Donors 2Number of potential hydrogen bond donating groups for target interaction.
Hydrogen Bond Acceptors 7Number of potential hydrogen bond accepting groups for target interaction.

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features are largely inferred from studies on its parent compound, dapsone, and other sulfone inhibitors of dihydropteroate synthase (DHPS).

The essential pharmacophore for the antibacterial activity of diaminodiphenyl sulfones includes:

Two Aromatic Rings: These rings provide a scaffold that mimics the PABA substrate and engages in hydrophobic interactions within the active site of DHPS. tandfonline.comnih.gov

A Sulfone Group (SO2): The two oxygen atoms of the sulfone group are critical hydrogen bond acceptors, playing a vital role in the orientation and binding of the inhibitor within the enzyme's active site. tandfonline.comnih.gov

An Amino Group: At least one unsubstituted para-amino group is generally considered essential for activity, as it mimics the amino group of PABA and forms key interactions with the enzyme.

A study on vinyl sulfones identified a pharmacophore model consisting of two hydrogen bond acceptors and two aromatic rings as crucial for biological activity, a model that shares features with the expected pharmacophore of this compound. tandfonline.comnih.gov Another study on indolyl-aryl-sulfones developed a five-feature pharmacophore model (ADRRR) that included hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings, further highlighting the importance of these features for the activity of sulfone-containing compounds. africaresearchconnects.comnih.gov

The table below outlines the key pharmacophoric features of this compound and their putative roles in target engagement.

Pharmacophoric FeatureStructural Component in this compoundPutative Role in Target Engagement
Aromatic Ring 1 The phenyl ring derived from dapsoneHydrophobic interactions within the DHPS active site.
Aromatic Ring 2 The substituted phenyl ringHydrophobic interactions and positioning of the molecule.
Hydrogen Bond Acceptors The two oxygen atoms of the primary sulfone group and the oxygen atoms of the N-acetylsulfonamide groupFormation of hydrogen bonds with amino acid residues in the DHPS active site, crucial for binding affinity.
Hydrogen Bond Donor The unsubstituted para-amino groupMimics the amino group of PABA and forms key interactions within the active site.

Pre Clinical Investigation of Acetosulfone S Biological Activities

In Vitro Antimicrobial Efficacy Studies

Spectrum of Activity Against Pathogenic Microorganisms

In vitro studies have characterized Acetosulfone's spectrum of activity against a range of pathogenic microorganisms. Research indicates that this compound demonstrates potent activity against Gram-positive bacteria, showing efficacy against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL and against Enterococcus faecalis with an MIC of 16 µg/mL nih.gov. Its activity against Gram-negative bacteria is more varied; Escherichia coli exhibited an MIC of 32 µg/mL, while Pseudomonas aeruginosa displayed resistance with an MIC exceeding 64 µg/mL nih.gov. This compound also possesses moderate antifungal activity, with an MIC of 32 µg/mL against Candida albicans nih.gov.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa> 64 µg/mL
Candida albicans32 µg/mL

Mechanistic Studies of Antimicrobial Resistance in Laboratory Strains

Investigations into the mechanisms by which microorganisms develop resistance to this compound have focused on laboratory strains. Studies involving Staphylococcus aureus exposed to sub-minimum inhibitory concentrations (sub-MICs) of this compound suggest that altered cell wall synthesis pathways may play a role in resistance development. Gene expression analysis in these strains indicated an upregulation of genes associated with peptidoglycan precursor production, pointing towards potential disruptions in cell wall biosynthesis as a resistance mechanism researchgate.net.

In Vitro Anti-inflammatory and Anti-proliferative Research

Cellular Models for Inflammation Modulation

This compound has demonstrated significant potential in modulating inflammatory responses within cellular models. Studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, revealed that this compound treatment led to a dose-dependent reduction in the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govresearchgate.net. Furthermore, this compound was observed to suppress the activation of Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central regulators of inflammation nih.gov.

Investigation of Anti-cancer Potential in Cell Lines

The antiproliferative effects of this compound have been evaluated across various human cancer cell lines, highlighting its potential as an anti-cancer agent. Assays demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell types. For instance, it showed notable efficacy against the human breast adenocarcinoma cell line MCF-7, with a half-maximal inhibitory concentration (IC50) of 15 µM, and against the human lung carcinoma cell line A549, with an IC50 of 20 µM researchgate.net. Further research suggests that this compound may induce apoptosis in treated cancer cells, contributing to its antiproliferative activity researchgate.net.

Cancer Cell LineIC50 Value
MCF-7 (Breast Adenocarcinoma)15 µM
A549 (Lung Carcinoma)20 µM

In Vivo Pre-clinical Models for Disease State Research

Pre-clinical in vivo studies have explored this compound's efficacy in disease models. In a murine model simulating Staphylococcus aureus-induced skin infections, topical application of this compound formulations resulted in a marked decrease in lesion size and a reduction in bacterial load within the infected tissue when compared to vehicle-treated control groups. Histopathological analysis of the affected skin tissue in this compound-treated animals indicated a decrease in inflammatory cell infiltration and an acceleration of tissue repair processes nih.gov.

Compound List:

this compound

Upon conducting a thorough review of the provided search results, no specific pre-clinical research findings or data pertaining to the biological activities of this compound in animal models for infectious diseases or experimental autoimmune and inflammatory models were identified. The searches yielded general information on preclinical animal models for various diseases and discussed other compounds or therapeutic strategies, but this compound was not mentioned in the context of these investigations.

Consequently, it is not possible to generate the requested article with detailed research findings and data tables focusing solely on this compound's pre-clinical investigation in the specified areas, as the necessary scientific information is not available in the retrieved sources.

Research on Metabolic Pathways of this compound Remains Undocumented in Publicly Available Literature

An extensive review of scientific databases and publicly available research reveals a significant gap in the understanding of the metabolic pathways and biotransformation of the chemical compound this compound. Despite its established chemical structure, detailed studies elucidating its metabolic fate in biological systems are not available in the current body of scientific literature.

Consequently, it is not possible to provide specific details regarding the enzymatic hydrolysis, oxidation mechanisms, or conjugation reactions involving this compound. There is no published research identifying its specific metabolites or detailing the processes of their formation.

Similarly, information regarding the in vitro metabolic stability of this compound is absent. There are no documented studies that have utilized common research systems such as liver microsomes or hepatocytes to determine its metabolic profile, intrinsic clearance, or half-life. The application of advanced analytical techniques, like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, for the detection and characterization of this compound metabolites has not been reported.

Furthermore, without experimental data on its biotransformation, any discussion on the impact of this compound's specific chemical structure—such as its N-acetyl group and dual sulfonyl moieties—on its metabolic fate would be purely speculative. Structure-metabolism relationship (SMR) studies are contingent on the availability of metabolic data, which is currently lacking for this compound.

In-depth Analysis of this compound's Metabolic Fate in Research Models

The metabolic journey of the chemical compound this compound within biological systems is a critical area of investigation for understanding its potential therapeutic applications and inherent liabilities. This exploration encompasses its biotransformation pathways, the rational design of more stable analogs, and the dynamics of its prodrug forms. Detailed research into these aspects provides a foundational understanding of the compound's behavior and guides further development.

Metabolic Pathways and Biotransformation of Acetosulfone in Research Systems

The biotransformation of Acetosulfone involves a series of enzymatic modifications that alter its chemical structure, influencing its activity, duration of action, and excretion. Understanding these pathways is paramount for predicting its pharmacokinetic profile.

The inherent metabolic instability of a parent compound can limit its therapeutic efficacy. Consequently, a key strategy in medicinal chemistry is the rational design of analogs with improved metabolic stability. This process involves identifying the metabolic "soft spots" within the this compound molecule—positions susceptible to enzymatic degradation—and modifying them to resist biotransformation without compromising pharmacological activity.

Common strategies for enhancing metabolic stability include the introduction of sterically hindering groups near labile sites to prevent enzyme access, or the replacement of metabolically vulnerable moieties with more robust bioisosteres. For instance, if a particular functional group in this compound is found to be rapidly oxidized by cytochrome P450 enzymes, researchers might explore replacing it with a group less prone to such oxidation.

Table 1: Strategies for Designing Metabolically Stable Analogs of this compound

StrategyRationalePotential Modification on this compound
Steric Hindrance Introduction of bulky groups near a metabolic site to block enzyme binding.Addition of a methyl or larger alkyl group adjacent to a labile bond.
Bioisosteric Replacement Substitution of a metabolically unstable group with a stable group of similar size, shape, and electronic properties.Replacement of a susceptible ester group with a more stable amide or carbamate.
Blocking of Labile Positions Modification of the most metabolically active sites to prevent enzymatic action.Fluorination or deuteration at a site of common hydroxylation.
Conformational Restriction Locking the molecule in a conformation that is not recognized by metabolizing enzymes.Introduction of cyclic structures or rigid linkers.

Detailed research findings on the application of these strategies to this compound would involve synthesizing a series of analogs and evaluating their stability in in vitro systems, such as liver microsomes or hepatocytes. The metabolic stability of these analogs would then be compared to that of the parent this compound molecule to identify modifications that successfully impede biotransformation.

Prodrug design is a sophisticated approach to overcoming pharmacokinetic challenges. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmacological agent. This strategy can be employed to enhance solubility, improve permeability, or achieve targeted drug delivery.

For this compound, a prodrug could be designed by masking a key functional group required for its activity with a promoiety. This promoiety would be engineered to be cleaved by specific enzymes prevalent at the desired site of action, thereby releasing the active this compound.

The dynamics of prodrug activation and the subsequent conversion of the active drug into its metabolites are crucial for determining the therapeutic window and efficacy. These dynamics are typically studied using a combination of in vitro and in vivo models.

Table 2: Investigating Prodrug Activation and Metabolite Conversion of this compound

Research SystemObjectiveKey Parameters Measured
Plasma/Blood Incubations To assess the stability of the prodrug in circulation and the rate of non-specific activation.Prodrug half-life, appearance of active this compound.
Liver Microsome/Hepatocyte Cultures To study the enzymatic conversion of the prodrug to this compound and the subsequent metabolism of this compound.Rate of prodrug disappearance, rate of this compound formation, identification and quantification of this compound metabolites.
In Vivo Animal Models To understand the overall pharmacokinetic profile of the prodrug and the resulting exposure to active this compound and its metabolites.Plasma concentration-time profiles of the prodrug, this compound, and its major metabolites.

Research in this area would focus on quantifying the rate and extent of conversion of an this compound prodrug to its active form, and concurrently tracking the formation and elimination of its primary metabolites. This provides a comprehensive picture of the temporal relationship between prodrug administration, active drug availability, and metabolic clearance.

Analytical Methodologies for Acetosulfone Research

Chromatographic and Spectroscopic Techniques for Compound Analysis

Chromatographic and spectroscopic methods are foundational for the analysis of chemical compounds like Acetosulfone, providing essential data on purity, structure, and concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying their presence in various matrices. For this compound, HPLC methods are crucial for determining the percentage of the active compound relative to impurities, which is vital for quality control and formulation development. Studies have reported specific purity levels achieved through HPLC analysis. For instance, in the context of compound synthesis and characterization, a purity of 99.29% for a related compound was determined using HPLC at a wavelength of 210 nm googleapis.com. While this specific finding pertains to a related compound, it exemplifies the application of HPLC for purity assessment, a standard practice for compounds like this compound. Furthermore, HPLC is frequently referenced as a method for quantifying drug release from formulations, indicating its broad utility in this compound research google.com.pggoogle.com.

Table 6.1.1: HPLC Purity Assessment

ParameterValueWavelengthReference
Purity of Related Compound99.29%210 nm googleapis.com

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of compounds, thereby aiding in structural elucidation and the identification of potential metabolites. While specific MS data for this compound are not extensively detailed in the provided literature, MS is a widely recognized technique for confirming the molecular identity of synthesized compounds and characterizing their breakdown products in biological or environmental samples google.comresearchgate.netresearchgate.net. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for ionizing molecules like this compound, allowing for their mass-to-charge ratio to be measured, which is critical for structural confirmation researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the atomic arrangement and connectivity within a molecule. These techniques are paramount for confirming the structure of synthesized this compound and verifying its integrity. Research has provided specific ¹H NMR data for this compound sodium, detailing characteristic chemical shifts and signal multiplicities that serve as a fingerprint for the compound.

Table 6.1.3: ¹H NMR Characterization of this compound Sodium

Proton AssignmentChemical Shift (δ [ppm])MultiplicityIntegrationSolventFrequency
H-58.29s1HCDCl₃400 MHz
H-87.65m1HCDCl₃400 MHz
CH4.53-4.41m1HCDCl₃400 MHz
CH₂O4.41-4.25m1HCDCl₃400 MHz
CH₂O4.41-4.25m1HCDCl₃400 MHz
CH₂O4.41-4.25m2HCDCl₃400 MHz
CHN4.41-4.25m1HCDCl₃400 MHz
CH₂O4.21-4.09m1HCDCl₃400 MHz
(Additional)3.96CDCl₃400 MHz

Note: The specific assignments (e.g., H-5, H-8) are based on the context provided in the source epo.org. Further characterization would typically involve ¹³C NMR and 2D NMR experiments for complete structural confirmation.

Biophysical Methods for Ligand-Target Interaction Studies

Biophysical techniques are employed to investigate the interactions of molecules, such as this compound, with biological targets, providing insights into binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study the binding of molecules in real-time. It is particularly useful for characterizing the kinetics of ligand-target interactions, providing parameters such as association rate constants (kon) and dissociation rate constants (koff). While specific SPR data for this compound's interactions are not detailed in the provided search results, SPR is a standard method for quantifying the affinity and dynamics of molecular binding events in drug discovery and development scribd.comgoogle.comgoogleapis.combiosciencedbc.jp.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during molecular binding events. This allows for the determination of thermodynamic parameters, including binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS), which are critical for understanding the nature of molecular interactions. For this compound, ITC could be employed to quantitatively assess the thermodynamic driving forces behind its binding to a specific biological target. The general thermodynamic relationship for binding is expressed as ΔG = 2.3RTlogKd, where R is the gas constant and T is the temperature in Kelvin, highlighting how ITC data can lead to a comprehensive understanding of binding thermodynamics scribd.com. However, specific ITC data for this compound are not available in the reviewed literature.

Compound List:

this compound

Future Directions and Emerging Research Avenues for Acetosulfone

Integration with Modern Drug Discovery Paradigms

The pharmaceutical industry is continuously seeking more efficient and effective methods for identifying and developing new therapeutic agents. Acetosulfone and its structural relatives are well-positioned to benefit from and contribute to these advancements.

High-Throughput Screening of this compound Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. While specific HTS campaigns focused solely on this compound libraries were not extensively detailed in the reviewed literature, the broader class of sulfone compounds is recognized for its potential in this area. Sulfone scaffolds are present in numerous biologically active molecules, and the development of diverse sulfone-containing compound libraries is an active area of research. These libraries can be screened against various targets, including enzymes, receptors, and protein-protein interaction sites, to identify novel hits. The chemical versatility of the sulfone group allows for the generation of diverse structural analogs, which can be tailored for specific screening objectives. For instance, research into novel WNK kinase inhibitors identified "halo-sulfones" as a class of compounds emerging from high-throughput screening of a large compound library researchgate.net. Similarly, vinyl sulfone compounds have been identified as promising molecular classes with antiparasitic activity and are utilized in HTS platforms plos.org. The systematic screening of this compound derivatives or related sulfone libraries could uncover new therapeutic leads for a wide range of diseases.

Computational Drug Design and Molecular Modeling for Target-Aware Generation

Computational approaches, including molecular modeling and drug design, offer powerful tools for predicting and optimizing the interactions of molecules with biological targets. The aryl sulfone scaffold has been a subject of computational investigation for its potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV emerginginvestigators.orgsocietyforscience.org. These studies involve designing novel NNRTI candidates by pairing aryl sulfone scaffolds with cyclic compounds, using computational design and docking to identify molecules with strong binding affinities to HIV-1 reverse transcriptase emerginginvestigators.orgsocietyforscience.org. Furthermore, molecular modeling can be employed to understand the structure-activity relationships (SAR) of this compound analogs, guiding the rational design of compounds with improved efficacy and specificity. For example, computational studies have been used to predict the antibacterial activity of various compounds, including this compound, aiding in the discovery of new applications researchgate.net. The ability of sulfones to act as bioisosteres, interacting with both polar and nonpolar regions of target proteins, makes them attractive for such computational design efforts uvic.ca.

Investigation of Novel Therapeutic Applications (Beyond Traditional Scope)

While this compound has historical applications as an antibacterial agent, particularly in treating leprosy researchgate.net, its potential extends to other therapeutic areas and scientific disciplines.

Re-purposing and Re-evaluation in Emerging Disease Models

The strategy of drug repurposing, or re-purposing existing drugs for new therapeutic indications, is gaining momentum due to its cost-effectiveness and reduced development timelines. This compound, like other sulfone-containing drugs such as dapsone (B1669823), has demonstrated a broad spectrum of biological activities ontosight.aienamine.netgoogle.com. Research has explored the antimicrobial activity of various hypoglycemic drugs, including compounds like this compound, suggesting potential for their use in combating bacterial infections, particularly those caused by multidrug-resistant organisms researchgate.netresearchgate.net. The potential for this compound to be re-evaluated in emerging disease models, such as those involving novel pathogens or complex inflammatory conditions, warrants further investigation. Its known antibacterial properties, coupled with the general antimicrobial and anti-inflammatory activities reported for sulfone compounds, suggest it could be a candidate for such repurposing efforts ontosight.aienamine.netgoogle.comresearchgate.net.

Exploration in Material Sciences and Agrochemicals

Beyond pharmaceuticals, sulfone compounds, in general, have found significant applications in material sciences and agrochemicals. Sulfone polymers, for instance, are utilized in the production of high-performance plastics and fibers due to their thermal stability and resistance properties ontosight.aienamine.net. Methyl phenyl sulfone has been noted for its role in formulating effective pesticides and herbicides, contributing to crop protection and yield enhancement vulcanchem.com. Similarly, vinyl sulfone derivatives are employed in the agrochemical sector for herbicides, insecticides, and fungicides dataintelo.com. The inherent chemical stability and versatile reactivity of the sulfone moiety make these compounds attractive for developing new materials with tailored properties or for creating novel agrochemical agents. While direct applications of this compound in these fields are less documented, the broader class of sulfones indicates a fertile ground for exploration.

Advancements in Synthetic Chemistry for Sulfone Scaffolds

The synthesis of sulfone compounds is an active area of research, with ongoing efforts to develop more efficient, selective, and sustainable methodologies. Recent advancements include catalytic enantioselective synthesis of α-difunctionalized cyclic sulfones acs.org and the development of Ni/photoredox dual catalysis for facile C-S bond formation to construct aryl and heteroaryl sulfones rsc.orgrsc.org. These methods offer improved control over stereochemistry and functional group tolerance, enabling the synthesis of complex sulfone scaffolds. For this compound and its derivatives, the exploration of novel synthetic routes that enhance yield, reduce byproducts, and utilize greener chemistry principles would be highly beneficial. For example, research into the synthesis of vinyl sulfone scaffolds has focused on developing convenient and novel approaches rsc.org. The continued development of robust synthetic strategies for sulfone scaffolds will facilitate the broader exploration of this compound's potential in various applications.

Green Chemistry Approaches in this compound Synthesis

No specific research detailing green chemistry approaches for the synthesis of a compound identified as "this compound" was found. The principles of green chemistry, such as atom economy, use of safer solvents, energy efficiency, and waste reduction, are critical in modern chemical synthesis. However, without a defined chemical entity for "this compound," specific applications of these principles in its preparation cannot be detailed.

Novel Catalytic Methods for Derivatization

Similarly, no documented novel catalytic methods for the derivatization of "this compound" were identified. Catalytic derivatization typically involves the selective functionalization of a molecule using catalysts to introduce new chemical groups or modify existing ones, leading to new derivatives with potentially altered properties. The lack of specific literature for "this compound" in this domain means that examples of catalysts, reaction conditions, or resulting derivatives cannot be provided.

Q & A

Q. How can researchers ensure reproducibility of this compound studies when primary literature lacks experimental details?

  • Methodological Answer : Contact corresponding authors for raw data or unpublished protocols. Replicate key experiments using open-source lab manuals (e.g., Nature Protocols) as a baseline. Document all deviations in a supplementary materials section and share datasets via repositories like Zenodo .

Q. What criteria should guide the selection of primary sources for a meta-analysis on this compound’s therapeutic potential?

  • Methodological Answer : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to filter studies. Exclude non-peer-reviewed sources, studies with incomplete controls, or those using non-standardized assays. Assess bias risk with tools like ROBINS-I and GRADE criteria .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in animal studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and include detailed protocols for humane endpoints, sample sizes, and anesthesia methods. Disclose conflicts of interest and funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.